4-(6-Aminopicolinoyl)-3-methylpiperazin-2-one
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Overview
Description
4-(6-Aminopicolinoyl)-3-methylpiperazin-2-one is a complex organic compound that features a piperazine ring substituted with a methyl group and an aminopicolinoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Aminopicolinoyl)-3-methylpiperazin-2-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to improve yield and selectivity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4-(6-Aminopicolinoyl)-3-methylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups to the piperazine ring .
Scientific Research Applications
4-(6-Aminopicolinoyl)-3-methylpiperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(6-Aminopicolinoyl)-3-methylpiperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .
Comparison with Similar Compounds
Similar Compounds
4-(2-(6-Amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide: Known for its antiviral activity.
6-Aminopenicillanic acid: A penicillanic acid compound with antibacterial properties.
Uniqueness
4-(6-Aminopicolinoyl)-3-methylpiperazin-2-one is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14N4O2 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
4-(6-aminopyridine-2-carbonyl)-3-methylpiperazin-2-one |
InChI |
InChI=1S/C11H14N4O2/c1-7-10(16)13-5-6-15(7)11(17)8-3-2-4-9(12)14-8/h2-4,7H,5-6H2,1H3,(H2,12,14)(H,13,16) |
InChI Key |
XRDHSVSJRDAJOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)C2=NC(=CC=C2)N |
Origin of Product |
United States |
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